Diadenosine tetraphosphate
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Overview
Description
P(1),P(4)-bis(5'-adenosyl) tetraphosphate is a diadenosyl tetraphosphate compound having the two 5'-adenosyl residues attached at the P(1)- and P(4)-positions. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a P(1),P(4)-bis(5'-adenosyl) tetraphosphate(4-).
Diadenosine tetraphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a natural product found in Homo sapiens and Bos taurus with data available.
P1,P4-Bis(5'-adenosyl) tetraphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
P(1),P(4)-bis(5'-adenosyl) tetraphosphate is a metabolite found in or produced by Saccharomyces cerevisiae.
Scientific Research Applications
Diadenosine Tetraphosphate in Tear Secretion and Dry Eye Conditions
Melatonin Interaction : this compound (Ap4A) applied topically increases tear secretion in rabbits, an effect significantly potentiated by melatonin. This suggests a potential treatment avenue for dry eye conditions (Hoyle, Peral, & Pintor, 2006).
Lactoferrin Levels : The application of Ap4A also leads to a significant increase in lactoferrin levels in rabbit tears, which is blocked by P2 receptor antagonists. This highlights the role of Ap4A in modulating tear composition through P2 receptor activation (Loma, Guzman-Aranguez, & Pérez de Lara, 2016).
This compound in Cardiovascular Function
Presence in Myocardial Tissue : this compound, along with diadenosine pentaphosphate and hexaphosphate, are found in human myocardial tissue. They act as extracellular mediators and vasoconstrictors, influencing myocardial blood flow by affecting purinoceptors in vascular smooth muscle (Luo et al., 2004).
This compound in Neurotransmission
Synaptic Function : Diadenosine polyphosphates like Ap4A are stored in synaptic vesicles and released upon nerve terminal depolarization, stimulating presynaptic dinucleotide receptors. They play a role in activating calcium channels and triggering neurotransmitter release, affecting brain functions across various species (Miras-Portugal, Pintor, & Gualix, 2003).
This compound in Ocular Health
Tear Secretion and Potential Therapeutics : Diadenosine polyphosphates, including Ap4A, are present in human tears and contribute to tear secretion. This property, along with their resistance to enzymatic degradation, marks them as potential therapeutic agents for ocular conditions, although further research is needed, especially regarding their effects on the retina (Crooke, Guzman-Aranguez, & Carracedo, 2017).
Properties
CAS No. |
5542-28-9 |
---|---|
Molecular Formula |
C20H28N10O19P4 |
Molecular Weight |
836.4 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C20H28N10O19P4/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(45-19)1-43-50(35,36)47-52(39,40)49-53(41,42)48-51(37,38)44-2-8-12(32)14(34)20(46-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 |
InChI Key |
YOAHKNVSNCMZGQ-XPWFQUROSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N |
5542-28-9 | |
physical_description |
Solid |
Synonyms |
[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate; Diadenosine tetraphosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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